molecular formula C11H8F6OS B14045500 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045500
M. Wt: 302.24 g/mol
InChI Key: MXYFZXYIXIIBTN-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a phenyl ring bearing both trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups at the 4- and 3-positions, respectively. The -SCF₃ group is a potent electron-withdrawing substituent, imparting unique electronic and steric properties to the molecule. Such compounds are typically synthesized via Friedel-Crafts acylation or coupling reactions involving fluorinated benzyl alcohols or halides .

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6OS/c1-2-8(18)6-3-4-7(10(12,13)14)9(5-6)19-11(15,16)17/h3-5H,2H2,1H3

InChI Key

MXYFZXYIXIIBTN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the formation of the propiophenone structure. One common method involves the reaction of 4-(trifluoromethyl)thiophenol with a suitable alkylating agent under controlled conditions to introduce the trifluoromethylthio group. This is followed by further functionalization to introduce the trifluoromethyl group and the propiophenone moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins or enzymes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Features

  • Trifluoromethyl vs. Trifluoromethylthio Substitution: The -SCF₃ group in the target compound has a stronger electron-withdrawing effect (-σₚ = 0.68) compared to -CF₃ (-σₚ = 0.54), which may enhance electrophilic reactivity and metabolic stability.
  • Positional Isomerism :
    Substituent positioning significantly impacts properties. For instance, 1-(3-(Trifluoromethyl)phenyl)propan-1-one derivatives (e.g., compound 11e in ) show similar masses (m/z 534.1) to 4-CF₃ analogs but differ in electronic distribution . The 3-positioned -SCF₃ group in the target compound may introduce steric hindrance, affecting binding in biological systems.

Physicochemical Properties

  • Lipophilicity and Solubility :
    The -SCF₃ group increases lipophilicity (logP) compared to analogs with -OCH₃ or -Cl substituents. For example, compound 11l (3-methoxyphenyl urea) has a lower molecular weight (m/z 496.3) and higher polarity than the target compound .

  • Thermal Stability :
    Fluorinated groups enhance thermal stability. Compounds like 1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]propan-1-one () exhibit stable crystalline structures, attributed to strong C-F bonds and π-stacking interactions .

Data Table: Comparison of Key Propan-1-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
Target Compound 4-CF₃, 3-SCF₃ ~352.2 (calc.) N/A High lipophilicity, potential agrochemical use -
1-(4-(Trifluoromethyl)phenyl)propan-1-one (11d) 4-CF₃ 534.1 85.3 Urea derivative, pharmacological activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-CF₃)propan-1-one Benzo-dioxolyl, 4-CF₃ ~354.3 87 Synthetic intermediate
1-(3,4-Dihydroxy-5-nitrophenyl)-3-[4-(3-CF₃)piperazinyl]propan-1-one Nitro, dihydroxy, piperazinyl 487.4 60 Crystallographic stability
AAP-10 () Thiazolidinyl, benzyloxy ~450 (est.) 85–88 Antimicrobial activity

Biological Activity

1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one, also known as a trifluoromethyl-substituted ketone, is a compound of interest due to its unique structural features and potential biological activities. The compound has a molecular formula of C11H8F6OS and a molecular weight of 302.24 g/mol. Its distinctive trifluoromethyl and trifluoromethylthio groups contribute to its chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of trifluoromethyl-substituted compounds. For example, compounds with similar trifluoromethyl groups have shown significant activity against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer properties of trifluoromethyl-containing compounds have been explored in several studies. For instance, a study on isoxazole derivatives demonstrated that the introduction of trifluoromethyl groups significantly enhanced cytotoxicity against various cancer cell lines, including MCF-7 and PC-3.

Case Study: Anticancer Activity Evaluation

  • Objective: To evaluate the anticancer effects of trifluoromethyl-substituted ketones.
  • Methodology: Cell viability assays were performed using MTT assays on multiple cancer cell lines.
  • Results: The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis: Trifluoromethyl compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Membranes: The lipophilic nature of the trifluoromethyl group may facilitate interactions with lipid bilayers, disrupting cellular integrity.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profiles of such compounds. Preliminary toxicity studies indicate that the compound exhibits moderate toxicity in vitro, necessitating further investigations into its safety for potential therapeutic use.

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